Ethyl 4-[({5-oxo-1-phenyl-3-[(thiophen-2-ylacetyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
Overview
Description
Ethyl 4-[({5-oxo-1-phenyl-3-[(2-thienylacetyl)amino]-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and thioxo groups
Preparation Methods
The synthesis of Ethyl 4-[({5-oxo-1-phenyl-3-[(thiophen-2-ylacetyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazolidinyl core: This step involves the reaction of a thioxo compound with an amino acid derivative under specific conditions to form the imidazolidinyl ring.
Acylation: The imidazolidinyl compound is then acylated with 2-thienylacetyl chloride to introduce the thienylacetyl group.
Coupling with benzoic acid derivative: The final step involves coupling the acylated imidazolidinyl compound with ethyl 4-aminobenzoate under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 4-[({5-oxo-1-phenyl-3-[(2-thienylacetyl)amino]-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[({5-oxo-1-phenyl-3-[(2-thienylacetyl)amino]-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-[({5-oxo-1-phenyl-3-[(thiophen-2-ylacetyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4-[({5-oxo-1-phenyl-3-[(2-thienylacetyl)amino]-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: This compound has a similar ester functional group but differs in its core structure and biological activities.
(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)acetyl]benzoate: This compound shares some structural similarities but has different functional groups and applications.
Properties
IUPAC Name |
ethyl 4-[[2-[5-oxo-1-phenyl-2-sulfanylidene-3-[(2-thiophen-2-ylacetyl)amino]imidazolidin-4-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S2/c1-2-35-25(34)17-10-12-18(13-11-17)27-22(31)16-21-24(33)29(19-7-4-3-5-8-19)26(36)30(21)28-23(32)15-20-9-6-14-37-20/h3-14,21H,2,15-16H2,1H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBSFZGFUNBZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)CC3=CC=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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